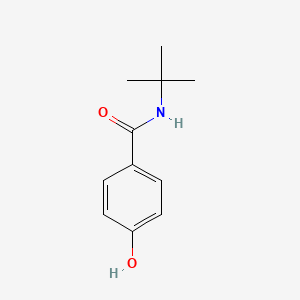

N-tert-Butyl-4-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)12-10(14)8-4-6-9(13)7-5-8/h4-7,13H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUKSWCXRDEVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250656-24-7 | |

| Record name | N-(tert-butyl)-4-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Tert Butyl 4 Hydroxybenzamide

Established Synthetic Pathways for N-tert-Butyl-4-hydroxybenzamide

The synthesis of this compound can be achieved through several established methods, primarily involving amidation reactions. These reactions can be broadly categorized into two main approaches: those starting from nitriles and those utilizing derivatives of 4-hydroxybenzoic acid.

Amidation Reactions Involving Nitriles and tert-Butanol (B103910) or tert-Butyl Acetate (B1210297)

A prominent method for the formation of N-tert-butyl amides is the Ritter reaction. irb.hrwikipedia.org This reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid. wikipedia.org For the synthesis of this compound, this would involve the reaction of 4-cyanophenol (a nitrile) with a source of a tert-butyl carbocation, such as tert-butanol or tert-butyl acetate. wikipedia.org

The reaction mechanism commences with the generation of a stable tert-butyl carbocation from tert-butanol or tert-butyl acetate under strongly acidic conditions. This carbocation is then attacked by the nitrogen atom of the nitrile group in 4-cyanophenol, forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the final product, this compound. missouri.edu

Recent advancements have focused on developing more efficient and environmentally friendly versions of the Ritter reaction. For instance, a mechanochemical approach using a ball mill has been shown to be a rapid and efficient method for the synthesis of various amides. irb.hr Additionally, the use of catalysts like iron(III) perchlorate (B79767) (Fe(ClO4)3) has been explored to facilitate the reaction between esters and nitriles under solvent-free conditions. missouri.eduorganic-chemistry.org

| Reactants | Catalyst/Conditions | Product | Reference |

| Nitriles and tert-Butanol | Sulfuric acid, ball milling | N-tert-Butyl amides | irb.hr |

| Nitriles and tert-Butyl Acetate | Sulfuric acid | N-tert-Butyl amides | missouri.edu |

| Esters and Nitriles | Fe(ClO4)3·H2O, solvent-free, 80°C | Amides | missouri.eduorganic-chemistry.org |

| Nitriles and di-tert-butyl dicarbonate (B1257347) | Cu(OTf)2, solvent-free, room temp. | N-tert-Butyl amides | researchgate.net |

Amidation Reactions Involving 4-Hydroxybenzoic Acid Derivatives and tert-Butylamine (B42293)

Another well-established route to this compound involves the direct amidation of 4-hydroxybenzoic acid or its derivatives with tert-butylamine. A common approach is to first convert 4-hydroxybenzoic acid to a more reactive derivative, such as an acyl chloride (e.g., 4-hydroxybenzoyl chloride). This activated species then readily reacts with tert-butylamine to form the desired amide bond. prepchem.com

Alternatively, coupling agents can be employed to facilitate the direct condensation of 4-hydroxybenzoic acid and tert-butylamine. nih.gov Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are effective in promoting this type of amide bond formation. nih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

The choice of solvent and base is crucial for the success of these reactions. Dichloromethane is a commonly used solvent, and a base such as triethylamine (B128534) or diisopropylethylamine (DIPEA) is often added to neutralize the acid formed during the reaction and to facilitate the coupling process. prepchem.comnih.gov

Exploration of Novel Synthetic Approaches for this compound

Research into the synthesis of N-tert-butyl amides continues to evolve, with a focus on milder reaction conditions and novel reagents. One such innovative approach utilizes tert-butyl nitrite (B80452) (TBN) as a source of the tert-butyl group. rsc.org This method allows for the synthesis of N-tert-butyl amides from nitriles and water under very mild, heat-, metal-, and acid-free conditions. rsc.org

Another area of exploration involves the use of different catalytic systems to drive the amidation reaction. For example, copper(II) triflate (Cu(OTf)2) has been shown to be a highly stable and efficient catalyst for the Ritter reaction between nitriles and di-tert-butyl dicarbonate under solvent-free conditions at room temperature. researchgate.net Hafnium tetrachloride and zirconium tetrachloride have also been investigated as catalysts for the synthesis of N-tert-butyl sulfonamides from sulfonamides and tert-butyl derivatives. google.com

Chemical Transformations and Derivatization Strategies for this compound

The structure of this compound offers two primary sites for chemical modification: the phenolic hydroxyl group and the amide nitrogen. These sites allow for a range of derivatization strategies to synthesize new compounds with potentially interesting properties.

Chemical Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can undergo various reactions, such as etherification and esterification. For example, it can be alkylated or acylated to introduce different functional groups. A related example is the synthesis of O-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-N,N-dibenzylhydroxylamine, where a substituted benzoyl chloride reacts with a hydroxylamine (B1172632) derivative. prepchem.com This indicates that the hydroxyl group of this compound could similarly be targeted for modification.

Chemical Modification of the Amide Nitrogen

The amide nitrogen in this compound is generally less reactive than the phenolic hydroxyl group. However, under specific conditions, it can be involved in further chemical transformations. For instance, N-alkylation or N-acylation could be possible, although this might require harsher reaction conditions or specific catalytic systems. The synthesis of related compounds, such as tert-butyl (substituted benzamido)phenylcarbamates, involves the formation of an amide bond at a different position on a phenyl ring, demonstrating the versatility of amide synthesis strategies that could potentially be adapted. nih.gov

Introduction of Additional Substituents on the Aromatic Ring

The aromatic ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The substitution pattern is primarily dictated by the powerful activating and ortho,para-directing effect of the phenolic hydroxyl group. Since the para position is occupied by the N-tert-butylamido moiety, incoming electrophiles are directed to the positions ortho to the hydroxyl group, namely the C3 and C5 positions. The N-tert-butylamido group, being a deactivator and meta-director, has a lesser influence on the substitution pattern in this arrangement. Consequently, a range of substituted derivatives can be synthesized, modifying the electronic and steric properties of the parent molecule.

Research into analogous compounds, such as 4-hydroxybenzoic acid and its esters, provides a strong basis for predicting the outcomes of such reactions on this compound. These transformations typically involve reactions like nitration, halogenation, and Friedel-Crafts alkylation.

Nitration

The introduction of a nitro group onto the aromatic ring can be achieved using nitric acid. For instance, processes developed for 4-hydroxybenzoic acid alkyl esters show that nitration can be carried out at temperatures between 0°C and 60°C using nitric acid with a concentration of 30% to 62%. google.com This reaction selectively yields the 3-nitro derivative. A similar procedure using finely divided 4-hydroxybenzoic acid and 25-35% nitric acid at 20-40°C also produces 4-hydroxy-3-nitrobenzoic acid in high yield and purity. google.com These methods are directly applicable to this compound, which would be expected to yield N-tert-Butyl-4-hydroxy-3-nitrobenzamide.

Halogenation

Halogen substituents such as bromine and iodine can be introduced onto the aromatic ring under various conditions.

Bromination: The bromination of methyl 4-hydroxybenzoate, a close structural analog, is successfully performed using bromine (Br₂) in a halogenated solvent like dichloromethane, with glacial acetic acid acting as a catalyst. google.com This reaction proceeds at a controlled temperature, typically between 0-5°C, to yield the monobrominated product, methyl 3-bromo-4-hydroxybenzoate. google.com Applying this method to this compound would result in the formation of 3-bromo-N-tert-butyl-4-hydroxybenzamide.

Iodination: Iodination can lead to either mono- or di-substituted products depending on the reagents and conditions. The synthesis of 3,5-diiodo-4-hydroxybenzoic acid is achieved by treating 4-hydroxybenzoic acid with iodine monochloride in an aqueous sulfuric acid solution at elevated temperatures (around 80°C). chemicalbook.com Another effective method involves the use of iodine and iodic acid. orgsyn.org Furthermore, the reaction of p-hydroxybenzoic acid with potassium iodide (KI) in the presence of an oxidizing agent like manganese dioxide (MnO₂) has been shown to produce both 3-iodo- and 3,5-diiodo-4-hydroxybenzoic acid. unlv.edu These methods suggest that both mono- and di-iodo derivatives of this compound can be synthesized.

Friedel-Crafts Alkylation

The introduction of alkyl groups at the C3 and C5 positions is also feasible. A continuous-flow synthesis method has been developed for the di-isopropylation of 4-hydroxybenzoic acid. nih.gov This reaction uses isopropanol (B130326) as the alkylating agent and concentrated sulfuric acid as the catalyst at an elevated temperature of 60°C, yielding 3,5-diisopropyl-4-hydroxybenzoic acid. nih.gov This indicates that this compound could similarly undergo dialkylation to produce N-tert-Butyl-3,5-dialkyl-4-hydroxybenzamide derivatives.

The following tables summarize the reaction conditions for introducing substituents onto the aromatic ring, based on methodologies established for closely related 4-hydroxybenzoic acid derivatives.

Table 1: Nitration and Alkylation Reactions

| Reaction | Starting Material Analog | Reagents | Solvent | Temperature | Product Analog | Ref |

|---|---|---|---|---|---|---|

| Nitration | 4-Hydroxybenzoic acid alkyl ester | 30-62% Nitric Acid | - | 0-60°C | 4-Hydroxy-3-nitrobenzoic acid alkyl ester | google.com |

| Nitration | 4-Hydroxybenzoic acid | 25-35% Nitric Acid, NaNO₂ (cat.) | Water | 20-40°C | 4-Hydroxy-3-nitrobenzoic acid | google.com |

Table 2: Halogenation Reactions

| Reaction | Starting Material Analog | Reagents | Solvent | Temperature | Product Analog | Ref |

|---|---|---|---|---|---|---|

| Bromination | Methyl 4-hydroxybenzoate | Br₂, Glacial Acetic Acid (cat.) | Dichloromethane | 0-5°C | Methyl 3-bromo-4-hydroxybenzoate | google.com |

| Di-iodination | 4-Hydroxybenzoic acid | Iodine Monochloride, H₂SO₄ | Water | 80°C | 3,5-Diiodo-4-hydroxybenzoic acid | chemicalbook.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles for N Tert Butyl 4 Hydroxybenzamide Derivatives

Influence of the N-tert-Butyl Moiety on Biological Activity

The N-tert-butyl group, a prominent feature of the N-tert-Butyl-4-hydroxybenzamide scaffold, exerts a significant influence on the biological activity of these derivatives through a combination of steric and electronic effects. The bulky nature of the tert-butyl group can be crucial for achieving optimal interactions within the binding pockets of enzymes and receptors. nih.gov This steric hindrance can also shield adjacent functional groups from metabolic degradation, potentially increasing the compound's in vivo stability and duration of action.

Role of the 4-Hydroxy Group in Molecular Interactions and Biological Function

The 4-hydroxy group on the benzamide (B126) ring is a key functional group that plays a pivotal role in the molecular interactions and subsequent biological functions of these compounds. Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions with amino acid residues in the binding sites of target proteins. For instance, in studies of farnesoid X receptor (FXR) antagonists, the 3-(tert-butyl)-4-hydroxyphenyl unit was found to be essential for antagonistic activity, highlighting the importance of the hydroxyl group in receptor binding.

The position of the hydroxyl group at the para position is also significant. This placement allows for the formation of extensive intermolecular hydrogen bonds, as opposed to intramolecular hydrogen bonds that might be favored if the group were in the ortho position. nih.gov This capacity for intermolecular bonding is critical for the stable association of the ligand with its biological target. Computational studies on related molecules, such as 4-hydroxybenzylamine, have shown that the hydroxyl group can participate in the formation of hydrogen-bonded dimers, which can be stabilized by π-stacking interactions. researchgate.net

Phenolic compounds are well-known for their antioxidant properties, which are often mediated through a hydrogen atom transfer (HAT) mechanism. acs.org In this process, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The efficiency of this process is influenced by the bond dissociation enthalpy of the O-H bond, which can be modulated by the electronic properties of other substituents on the aromatic ring. For phenolic amides, the HAT mechanism is considered a predominant pathway for radical scavenging. researchgate.net The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. This stabilization makes the initial hydrogen donation more favorable. Theoretical studies have indicated that the HAT mechanism is often the most preferred pathway for the antioxidant activity of phenolic amides, particularly in non-polar environments. researchgate.net

Impact of Aromatic Ring Substitutions on Structure-Activity Relationships

The introduction of alkyl substituents on the benzoyl portion of the molecule can significantly impact biological activity. The size, shape, and electronic nature of these substituents are critical determinants of their effect. For example, in the development of farnesoid X receptor (FXR) antagonists based on a benzamide scaffold, the nature of the substituent on the N-phenyl ring was systematically varied.

The following table illustrates the impact of different substituents on the FXR antagonistic activity, as measured by their half-maximal inhibitory concentration (IC₅₀).

Table 1: Effect of Aromatic Ring Substitutions on FXR Antagonistic Activity

| Compound | Substitution (R) | IC₅₀ (µM) |

|---|---|---|

| 1 | 2,4-dichloro | 1.8 |

| 2 | 2,6-dichloro | 0.45 |

| 3 | 2-chloro-4-trifluoromethyl | 0.92 |

| 4 | 2,4,6-trimethyl | >10 |

| 5 | 2,6-dichloro-4-cyano | 0.28 |

| 6 | 2,6-dichloro-4-nitro | 0.35 |

The position of substituents on the aromatic ring is a crucial factor in determining the biological activity of this compound derivatives. The differential effects of ortho, meta, and para substitutions are often attributed to their ability to influence the conformation of the molecule and its interactions with the target protein.

For instance, in the context of FXR antagonists, di-ortho substitution on the N-phenyl ring was found to be particularly favorable.

The data in the table below demonstrates how the position of a chlorine atom on the N-phenyl ring affects the FXR antagonistic activity.

Table 2: Positional Effects of Chloro Substituents on FXR Antagonistic Activity

| Compound | Substitution (R) | IC₅₀ (µM) |

|---|---|---|

| 7 | 2-chloro | 3.2 |

| 8 | 3-chloro | >10 |

| 9 | 4-chloro | 5.6 |

| 10 | 2,4-dichloro | 1.8 |

| 11 | 2,6-dichloro | 0.45 |

Rational Design Principles for Modulating Bioactivity

The structure-activity relationship data gathered from studies on this compound derivatives provide a solid foundation for the rational design of new molecules with enhanced biological activity and selectivity. nih.gov By understanding the key structural features required for a particular biological effect, medicinal chemists can make targeted modifications to the lead compound.

For example, the finding that the 3-(tert-butyl)-4-hydroxyphenyl moiety is essential for FXR antagonism directs efforts towards maintaining this core structure while exploring modifications elsewhere in the molecule. The observation that di-ortho substitution on the N-phenyl ring enhances potency has led to the design and synthesis of new derivatives with this substitution pattern. Furthermore, the introduction of specific functional groups at the para position of the N-phenyl ring, such as a cyano or nitro group, has been shown to further improve antagonistic activity. These principles of rational design, which are based on a thorough understanding of SAR, are instrumental in the development of novel and effective therapeutic agents.

Advanced Analytical and Spectroscopic Characterization of N Tert Butyl 4 Hydroxybenzamide and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of N-tert-Butyl-4-hydroxybenzamide and its related compounds, enabling their separation from complex matrices and accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While direct GC-MS analysis of this compound may be challenging due to its polarity and potential for thermal degradation, derivatization is a common strategy to enhance its volatility and improve chromatographic performance. Silylation, for instance, is a widely used technique for compounds containing hydroxyl and amide groups, making them amenable to GC-MS analysis nih.gov.

In the context of related structures, GC-MS has been effectively used. For example, the analysis of N-tert-butyl-4-methylbenzamide and N-tert-butyl-4-nitrobenzamide has been documented, providing insights into their fragmentation patterns under electron ionization (EI) nih.govnih.gov. The mass spectrum of N-t-butylbenzamide, a closely related derivative, shows a prominent top peak (most abundant fragment ion) at a mass-to-charge ratio (m/z) of 105, with the second and third highest peaks at m/z 122 and the molecular ion peak, respectively nih.gov. The fragmentation of tert-butylarenes typically involves the loss of a methyl radical as a primary fragmentation step researchgate.net. For N-tert-butyl-4-methylbenzamide, the top peak is observed at m/z 119 nih.gov.

A general procedure for the GC-MS analysis of such compounds would involve an instrument equipped with a capillary column, such as a polydimethylsiloxane (B3030410) with 5% phenyl groups column. The carrier gas is typically helium. The mass spectrometer acts as the detector, providing detailed mass spectra of the eluted compounds, which aids in their identification rsc.org.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. This method is particularly well-suited for the analysis of this compound and its derivatives in various matrices.

LC-MS/MS methods have been developed for the determination of related compounds, such as preservatives in cosmetics and personal care products chromatographyonline.com. A typical LC-MS/MS method involves a liquid chromatograph for separation, often using a C18 or a biphenyl (B1667301) column, coupled to a triple-quadrupole mass spectrometer chromatographyonline.commdpi.com. Electrospray ionization (ESI) is a common ionization technique for such analytes. The analysis is often performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions chromatographyonline.com. For instance, a method for determining preservatives in cosmetics utilized an ESI source in positive-ion mode chromatographyonline.com.

Sample preparation for LC-MS/MS analysis often involves protein precipitation with a solvent like acetonitrile (B52724), followed by extraction mdpi.comnih.gov. The choice of mobile phases is critical for achieving good chromatographic separation. A common approach is to use a gradient elution with a mixture of an aqueous solvent (often containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent such as acetonitrile or methanol (B129727) chromatographyonline.comnih.gov.

While a specific LC-MS/MS method for this compound is not detailed in the provided search results, a method could be readily developed based on the principles applied to similar analytes. The method for the determination of 3,5-di-tert-butyl-4-hydroxybenzoic acid in urine, for example, uses a two-dimensional liquid chromatography system coupled with tandem mass spectrometry uzh.ch.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-performance liquid chromatography (HPLC) with UV detection is a robust and widely used technique for the determination of purity and the quantitative analysis of this compound and its derivatives.

HPLC methods have been established for the analysis of structurally similar compounds. For example, an HPLC method for the analysis of 3-tert-butyl-4-hydroxyanisole (BHA), a common antioxidant, utilizes a reversed-phase Newcrom R1 column with a mobile phase consisting of water, acetonitrile, and sulfuric acid, with UV detection at 280 nm sielc.com. The purity of compounds like 3,5-Di-tert-butyl-4-hydroxybenzaldehyde can also be determined by HPLC nih.gov.

A typical HPLC system for the analysis of this compound would consist of a pump, an injector, a column (e.g., C18), and a UV detector. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. The purity of this compound has been reported to be 95.0% as determined by analytical techniques including HPLC fluorochem.co.uk.

Table 1: Chromatographic Methods for the Analysis of this compound and Related Compounds

| Technique | Analyte/Derivative | Column | Mobile Phase/Carrier Gas | Detection | Reference |

|---|---|---|---|---|---|

| GC-MS | N-t-butylbenzamide | Capillary (e.g., HP-5) | Helium | Mass Spectrometry (EI) | nih.govrsc.org |

| LC-MS/MS | Preservatives (general) | Ultra Biphenyl | 0.1% Formic Acid in Water/2-Propanol | Mass Spectrometry (ESI) | chromatographyonline.com |

| LC-MS/MS | 3,5-di-tert-butyl-4-hydroxybenzoic acid | 2D-LC system | Acetonitrile/Ammonium acetate (B1210297) buffer | Mass Spectrometry | uzh.ch |

| HPLC | 3-tert-butyl-4-hydroxyanisole | Newcrom R1 | Water/Acetonitrile/Sulfuric Acid | UV (280 nm) | sielc.com |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the structure of synthesized compounds.

For derivatives of this compound, extensive NMR data is available. For instance, in the ¹H NMR spectrum of tert-butyl (4-hydroxyphenyl)carbamate, a structurally related compound, the signals for the aromatic protons appear as doublets, and the tert-butyl group gives a characteristic singlet at approximately 1.51 ppm rsc.org. The phenolic proton appears as a broad singlet rsc.org.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For tert-butyl (4-hydroxyphenyl)carbamate, the carbonyl carbon of the carbamate (B1207046) group resonates at around 153.63 ppm, and the carbons of the tert-butyl group appear at approximately 80.46 ppm (quaternary) and 28.38 ppm (methyls) rsc.org.

While specific NMR data for this compound is not directly available in the search results, the spectra of 4-hydroxybenzamide (B152061) and other N-tert-butylated benzamides can be used for prediction and comparison chemicalbook.comchemicalbook.com. For 4-hydroxybenzamide, the aromatic protons in a DMSO-d₆ solvent show signals at approximately 7.77, 7.76, 7.12, and 6.81 ppm chemicalbook.com.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Derivatives in CDCl₃

| Compound | ¹H NMR | ¹³C NMR | Reference |

|---|---|---|---|

| tert-Butyl (4-hydroxyphenyl)carbamate | 7.19 (d, 2H), 6.75 (d, 2H), 6.40 (bs, 1H), 4.90 (bs, 1H), 1.51 (s, 9H) | 153.63, 152.12, 130.84, 121.71, 115.75, 80.46, 28.38 | rsc.org |

| N-Methylbenzamide | 7.65-7.72 (m, 2H), 7.30-7.44 (m, 3H), 6.27 (br s, 1H), 2.93 (d, 3H) | 168.3, 134.6, 131.4, 128.6, 126.9, 26.9 | rsc.org |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

In the IR spectrum of N-tert-butyl benzamide (B126), characteristic absorption bands are observed for the N-H and C=O stretching vibrations of the amide group researchgate.net. A study of N-tert-butyl benzamide in various solvents showed that the position of the carbonyl stretching vibration is sensitive to the solvent environment researchgate.net. For N-tert-butylbenzamide, an FTIR spectrum obtained using a KBr wafer is available nih.gov.

For derivatives such as N-(tert-Butyl)-4-methoxybenzamide, the IR spectrum shows a strong absorption for the N-H stretch around 3330 cm⁻¹ and a carbonyl (C=O) stretch at approximately 1646 cm⁻¹ rsc.org. The IR spectrum of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, another related compound, has also been documented nist.gov. The characteristic IR absorptions for 4-hydroxybenzoic acid include a broad carboxylic acid O-H stretch, a phenolic O-H stretch, and a C=O stretch chemicalbook.com. These data provide a strong basis for interpreting the IR spectrum of this compound, where one would expect to see characteristic absorptions for the phenolic -OH group, the amide N-H bond, and the amide C=O bond.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Functional Groups in this compound and its Derivatives

| Functional Group | Approximate Wavenumber (cm⁻¹) | Compound Example | Reference |

|---|---|---|---|

| N-H Stretch | 3330 | N-(tert-Butyl)-4-methoxybenzamide | rsc.org |

| C=O Stretch (Amide) | 1646 | N-(tert-Butyl)-4-methoxybenzamide | rsc.org |

| Phenolic O-H Stretch | ~3400-3600 | 4-Hydroxybenzoic acid | chemicalbook.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, which has a molecular formula of C11H15NO2, the calculated monoisotopic mass is 193.24 g/mol . nih.govrsc.org In electron ionization mass spectrometry (EI-MS), the molecule is expected to produce a distinct molecular ion peak (M+•) at a mass-to-charge ratio (m/z) of 193.

The structural information is derived from the fragmentation pattern of the molecular ion. The fragmentation process is predictable, following established chemical principles where bonds cleave at their weakest points or form particularly stable fragment ions. nih.gov For this compound, the primary fragmentation pathways are anticipated to involve the amide linkage and the sterically bulky tert-butyl group.

Key expected fragmentation patterns include:

Alpha-Cleavage: This is a common fragmentation pathway for amines and carbonyl compounds. oup.com Cleavage of the C-N bond can result in the formation of a stable 4-hydroxybenzoyl cation at m/z 121.

Loss of a Methyl Radical: The tert-butyl group can readily lose a methyl radical (•CH3) to form a stable tertiary carbocation, resulting in a fragment ion at m/z 178 (M-15). This is a characteristic fragmentation for tert-butyl substituted compounds. jst.go.jp

Loss of the tert-Butyl Group: Cleavage of the bond between the nitrogen and the tert-butyl group can lead to the loss of a tert-butyl radical, producing a fragment at m/z 136. Alternatively, the charge may be retained by the tert-butyl group, forming a highly stable tert-butyl cation at m/z 57.

A summary of the predicted major fragment ions for this compound in mass spectrometry is presented below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 193 | [C11H15NO2]+• | Molecular Ion (M+•) |

| 178 | [M - CH3]+ | Loss of a methyl radical from the tert-butyl group |

| 121 | [HO-C6H4-CO]+ | Alpha-cleavage at the amide bond |

| 57 | [(CH3)3C]+ | Formation of the tert-butyl cation |

Advanced Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for a specific analytical technique. nih.gov For a compound like this compound, which contains active hydrogen atoms in its phenolic hydroxyl (-OH) and amide (-NH) groups, derivatization can significantly enhance its detectability and chromatographic performance. Common strategies include silylation, acetylation, and dansylation, each offering unique advantages.

Silylation for Volatility Improvement

Silylation is a widely used derivatization technique, particularly for gas chromatography (GC) analysis. The primary goal is to increase the volatility and thermal stability of the analyte by replacing active protons with non-polar trimethylsilyl (B98337) (TMS) groups. Current time information in Los Angeles, CA, US.researchgate.net This process reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the compound and allowing it to be analyzed by GC without thermal degradation. Current time information in Los Angeles, CA, US.

For this compound, both the phenolic hydroxyl and the amide hydrogen are susceptible to silylation. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. Current time information in Los Angeles, CA, US.nih.gov The reaction converts the polar -OH and -NH groups into their corresponding TMS-ether and TMS-amine derivatives, making the molecule more volatile and suitable for GC-MS analysis. Current time information in Los Angeles, CA, US.

| Compound | Structure | Key Properties |

|---|---|---|

| This compound | HO-C6H4-CONH-C(CH3)3 | Polar, non-volatile, unsuitable for direct GC analysis |

| Di-TMS-N-tert-Butyl-4-hydroxybenzamide | (CH3)3SiO-C6H4-CON(Si(CH3)3)-C(CH3)3 | Non-polar, volatile, thermally stable, suitable for GC-MS |

Acetylation for Enhanced Detection

Acetylation is another effective derivatization strategy that reduces the polarity of compounds containing hydroxyl and amine groups, thereby improving their chromatographic behavior for GC analysis. The reaction typically involves treating the analyte with acetic anhydride, which converts the active hydrogen on the phenolic group to an acetate ester.

This conversion of the polar phenolic group into a less polar ester makes the molecule more volatile and less prone to adsorption on the GC column, leading to better peak shape and enhanced detection. While the amide hydrogen can also be acetylated, the phenolic hydroxyl is generally more reactive under standard conditions. This derivatization is particularly useful for trace analysis of phenolic compounds in various matrices. Current time information in Los Angeles, CA, US.researchgate.net

| Reactant | Reagent | Product | Purpose |

|---|---|---|---|

| This compound | Acetic Anhydride | 4-acetoxy-N-tert-butylbenzamide | Increases volatility and improves peak shape for GC analysis. |

Dansylation for Mass Spectrometry Detection

Dansylation is a powerful derivatization technique used to significantly enhance detection sensitivity, especially for liquid chromatography-mass spectrometry (LC-MS) and fluorescence detection. The process involves labeling the analyte with dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride). Dansyl chloride reacts with primary and secondary amines, as well as phenolic hydroxyl groups.

In the case of this compound, both the phenolic -OH and the secondary amide -NH group can be targeted by dansylation. The attachment of the dansyl group introduces a readily ionizable moiety, which can dramatically increase the signal intensity in MS analysis by several orders of magnitude. This technique is invaluable for quantifying trace amounts of target molecules in complex biological mixtures.

| Derivatization Strategy | Target Functional Groups | Primary Benefit | Detection Method |

|---|---|---|---|

| Dansylation | Phenolic -OH, Amide -NH | Greatly enhanced ionization efficiency and sensitivity. | LC-MS, Fluorescence |

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the comprehensive characterization of chemical compounds in complex samples. The most common and powerful of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. For a non-volatile compound like this compound, GC-MS analysis is only feasible after derivatization. Silylation or acetylation converts the polar analyte into a volatile derivative that can be separated by the gas chromatograph and subsequently identified and quantified by the mass spectrometer. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds, as it does not require the analyte to be vaporized. Therefore, this compound can be analyzed directly by LC-MS without prior derivatization. Furthermore, when coupled with derivatization strategies like dansylation, LC-MS can achieve extremely high sensitivity and is a powerful tool for quantitative analysis. The use of tandem mass spectrometry (MS/MS) further enhances selectivity and provides definitive structural confirmation.

| Technique | Sample Requirement | Derivatization Need for this compound | Primary Application |

|---|---|---|---|

| GC-MS | Volatile and thermally stable | Required (e.g., Silylation, Acetylation) | Identification and quantification of derivatized analyte. |

| LC-MS(/MS) | Soluble in a liquid mobile phase | Optional (e.g., Dansylation for enhanced sensitivity) | Direct analysis; highly sensitive quantification of native or derivatized analyte. |

Computational Chemistry and Molecular Modeling Investigations of N Tert Butyl 4 Hydroxybenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations can determine optimized molecular geometry, orbital energies, and the distribution of electron density, which collectively govern the molecule's stability and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding charge transfer properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.

For a related 4-hydroxy-benzamide derivative, DFT calculations have been used to determine these properties. dergipark.org.tr In one such study, the HOMO and LUMO energies were computed, and the resulting energy gap was calculated to be 4.39 eV. dergipark.org.tr This value provides an estimation of the energy required for intramolecular charge transfer. The analysis of the molecular orbitals would typically show the distribution of the HOMO and LUMO across the molecule. For N-tert-Butyl-4-hydroxybenzamide, it is expected that the HOMO would be localized on the electron-rich phenolic ring and the amide group, while the LUMO would be distributed over the benzoyl moiety. This distribution is critical for understanding how the molecule interacts with other chemical species.

Table 1: Illustrative Quantum Chemical Parameters for a 4-Hydroxybenzamide (B152061) Derivative

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.3324 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.9424 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.39 eV | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |

Note: These values are for a related 4-hydroxy-benzamide derivative and serve as an illustration of the data obtained from quantum chemical calculations. dergipark.org.tr

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein or nucleic acid.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method helps in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. The binding affinity, often expressed as a binding energy or an inhibitory constant (Ki), can also be estimated, providing a measure of the strength of the interaction.

Table 2: Illustrative Molecular Docking Results for a 4-Hydroxybenzamide Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Bacterial Protein Receptor | -6.18 | Hydrogen Bonds |

| Viral Protein Receptor | -5.36 | Hydrogen Bonds |

Note: These values are for a related 4-hydroxy-benzamide derivative and illustrate the type of data generated from molecular docking studies. dergipark.org.tr

Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-receptor complex over time, providing a more dynamic and realistic view of the interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, untested compounds.

For the benzamide (B126) class of compounds, QSAR studies have been successfully applied to understand their anti-leukotriene and anti-mycobacterial activities. nih.gov These studies typically involve calculating a wide range of molecular descriptors, such as electronic, steric, and lipophilic properties, for a set of benzamide derivatives with known biological activities. Statistical methods are then used to build a model that correlates a subset of these descriptors with the observed activity. While no specific QSAR models for this compound have been published, its structural features suggest that descriptors related to its hydrophobicity (driven by the tert-butyl group) and hydrogen bonding capacity (from the hydroxyl and amide groups) would be important variables in any such model.

De Novo Design and Virtual Screening of this compound Analogs

De novo design and virtual screening are computational strategies used in drug discovery to identify novel and potent bioactive compounds. Virtual screening involves searching large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. De novo design, on the other hand, involves the computational construction of novel molecules with desired properties.

Starting with the scaffold of this compound, virtual screening could be used to explore libraries of commercially available or synthetically accessible compounds to find analogs with potentially improved activity or properties. This would involve docking each compound in the library against a target protein and ranking them based on their predicted binding affinity. Similarly, de novo design algorithms could be used to generate novel molecular structures that are complementary to the binding site of a target, using this compound as a starting fragment.

Conformational Analysis and Molecular Flexibility Studies

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand its flexibility. For this compound, the key sources of flexibility are the rotation around the C-N amide bond and the C-C bond connecting the phenyl ring to the amide group.

Conformational analysis studies on related benzamide derivatives have shown that the relative orientation of the aromatic ring and the amide group can be crucial for their biological activity. These studies often involve systematic searches of the conformational space or molecular dynamics simulations to explore the range of accessible conformations. Understanding the preferred conformations of this compound would be essential for rationalizing its interactions with biological targets and for designing more rigid, and potentially more potent, analogs.

Q & A

Q. What are the standard synthetic routes for N-tert-Butyl-4-hydroxybenzamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves acylation of 4-hydroxybenzoic acid derivatives with tert-butylamine. For example, details a procedure using FT-IR and ¹H NMR to confirm the structure of the product. Key steps include:

- Acylation : Reacting 4-hydroxybenzoyl chloride with tert-butylamine in a polar aprotic solvent (e.g., dichloromethane) under inert conditions.

- Purification : Column chromatography or recrystallization to isolate the product.

- Optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 tert-butylamine to acyl chloride) and reaction time (12–24 hours) to maximize yield (typically 60–75%) .

Q. How can researchers validate the purity and structural integrity of this compound?

Characterization relies on spectroscopic and chromatographic methods:

- FT-IR : Peaks at 3274 cm⁻¹ (N-H stretch), 1639 cm⁻¹ (amide C=O), and 1548 cm⁻¹ (aromatic C=C) confirm functional groups .

- ¹H NMR : Signals at δ 1.49 ppm (9H, tert-butyl), 6.84 ppm (d, 2H, aromatic), and 7.59 ppm (d, 2H, aromatic) verify the structure .

- HPLC/MS : To assess purity (>95%) and detect impurities (e.g., unreacted starting materials) .

Q. What are the key safety considerations when handling this compound?

- Hazard Analysis : Conduct a risk assessment for skin/eye irritation (based on structural analogs like benzamide derivatives) and ensure proper PPE (gloves, goggles) .

- Ventilation : Use fume hoods during synthesis due to potential volatile byproducts (e.g., HCl gas from acylation) .

- Waste Disposal : Neutralize acidic/basic residues before disposal, following guidelines in Prudent Practices in the Laboratory .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Experimental Replication : Reproduce assays under identical conditions (e.g., cell lines, concentrations) to rule out methodological variability .

- Meta-Analysis : Compare data across studies, focusing on dose-response curves and statistical significance. For example, discrepancies in antioxidant activity may arise from differing assay protocols (e.g., DPPH vs. ABTS radical scavenging) .

- Mechanistic Studies : Use computational tools (e.g., molecular docking) to validate hypothesized targets (e.g., interaction with Keap1-Nrf2 pathway proteins) .

Q. What strategies improve the solubility and bioavailability of this compound in pharmacological studies?

- Derivatization : Introduce polar groups (e.g., sulfonyl or hydroxyl) to the aromatic ring without disrupting the tert-butylamide moiety .

- Formulation : Use co-solvents (e.g., PEG 400) or nanoencapsulation to enhance aqueous solubility .

- In Silico Modeling : Predict logP and solubility via software like SwissADME to guide structural modifications .

Q. How can catalytic systems be optimized for greener synthesis of this compound?

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or CuI) for amidation efficiency under microwave-assisted conditions .

- Solvent Selection : Replace dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

- Waste Metrics : Calculate E-factor (kg waste/kg product) and atom economy to benchmark sustainability .

Methodological Challenges

Q. What analytical techniques are critical for detecting degradation products of this compound under storage?

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.